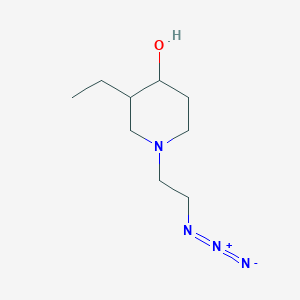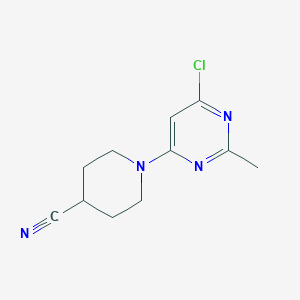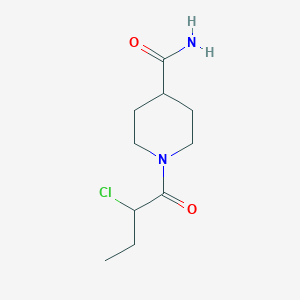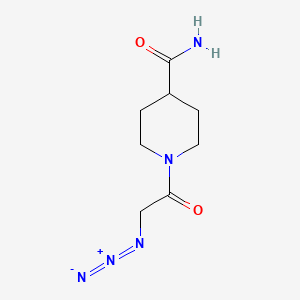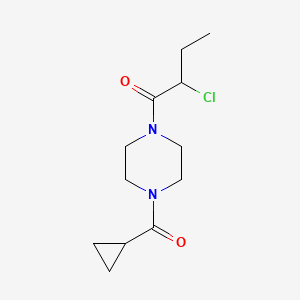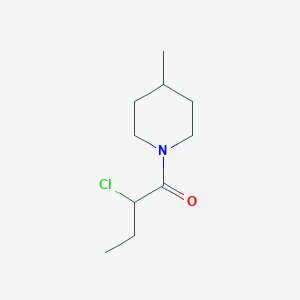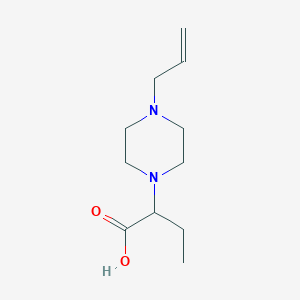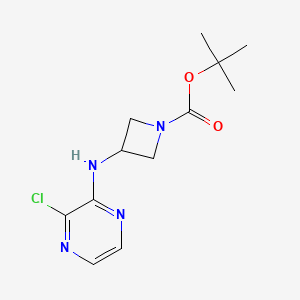![molecular formula C19H26N2O2 B1479253 5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098118-05-7](/img/structure/B1479253.png)
5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Vue d'ensemble
Description
5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C19H26N2O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Compounds with structures similar to the one have been subjects of chemical synthesis studies, exploring their reactivity and potential as intermediates for further chemical transformations. For example, reactions involving pentane-2,4-dione derivatives have been studied for their ability to undergo condensation reactions, providing insights into the synthesis of complex molecules (Kennedy & Mcmurry, 1969).
Molecular Structure Analysis
Structural studies, such as X-ray analysis, have been conducted on similar compounds to understand the effects of substituents on molecular geometry. These studies help in elucidating the relationship between structure and reactivity or properties of these compounds (Fujii et al., 2002).
Heterocyclic Chemistry
The compound falls within the realm of heterocyclic chemistry, where its core structure is a point of interest for the synthesis of heterocycles. Studies have summarized methods for producing unsaturated 1,5-diketones and their use in synthesizing various heterocyclic compounds, indicating a potential research application for the compound (Kharchenko & Pchelintseva, 1996).
Polymer and Material Science
Derivatives of pyrrolo[3,4-c]pyrrole have been explored for their applications in polymer and material science, particularly in the development of pigments and electronic materials. Research into the crystal structure of related compounds provides a foundation for understanding their potential uses in these fields (Gironda et al., 2012).
Photovoltaic Applications
The structural motif of pyrrolo[3,4-c]pyrrole has been incorporated into the design of novel materials for photovoltaic applications. The synthesis of electron-deficient derivatives and their copolymerization with various monomers demonstrate the potential for these compounds to serve as components in solar cells (Xiao et al., 2014).
Propriétés
IUPAC Name |
5-benzyl-2-methyl-4-pentan-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-14(5-2)17-16-15(18(22)20(3)19(16)23)12-21(17)11-13-9-7-6-8-10-13/h6-10,14-17H,4-5,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVIVDWVZIJDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



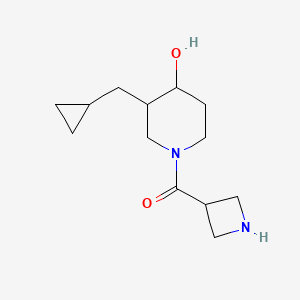
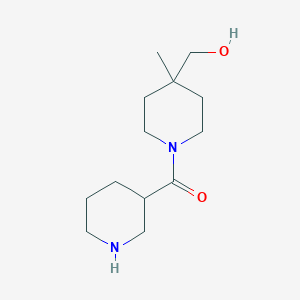
![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)
![azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone](/img/structure/B1479178.png)
